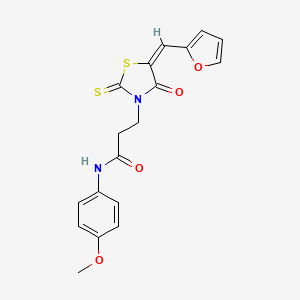

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-23-13-6-4-12(5-7-13)19-16(21)8-9-20-17(22)15(26-18(20)25)11-14-3-2-10-24-14/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULKOYXUXYDENC-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)propanamide is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The structure of the compound includes a thiazolidinone core, which is known for its biological relevance. The presence of the furan moiety and the methoxyphenyl group enhances its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. Specifically, compounds similar to This compound have demonstrated activity against various Gram-positive and Gram-negative bacteria. For instance, a study indicated that certain thiazolidinones showed superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin, with some compounds achieving minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | MIC (µg/mL) | Active Against |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Compound C | 4 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied. The compound under consideration has shown promising results in inhibiting cancer cell proliferation in various cell lines. For example, derivatives have been tested against MDA-MB-231 (breast cancer) and K562 (leukemia) cell lines, exhibiting IC50 values indicating potent cytotoxic effects .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Anti-inflammatory Activity

Thiazolidinone derivatives are also noted for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling. In vitro studies have shown that these compounds can significantly reduce the production of TNF-alpha and IL-6 in stimulated macrophages .

Mechanistic Insights

Molecular docking studies have provided insights into the mechanisms by which these compounds exert their biological effects. For instance, docking simulations suggest that This compound may interact with various kinases involved in cell signaling pathways, which could explain its diverse pharmacological activities .

Case Studies

- Antimicrobial Efficacy : A study involving a series of thiazolidinone derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains, suggesting a potential role in treating infections where conventional antibiotics fail .

- Cancer Treatment : In preclinical models, compounds similar to the one discussed showed significant tumor growth inhibition in xenograft models, highlighting their potential as anticancer agents .

Scientific Research Applications

Anticancer Activity

Research indicates that (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)propanamide exhibits significant anticancer properties. Studies have shown that derivatives of thiazolidinones can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators, with reported IC50 values ranging from 5.1 to 22.08 µM for similar compounds .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent. The presence of the thiazolidinone structure is believed to contribute to this activity by interfering with bacterial metabolic processes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- Anticancer Studies : A study published in Molecules demonstrated that thiazolidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound could be developed into an effective anticancer agent .

- Antimicrobial Research : Research indicated that compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents against infections .

- Inflammatory Disease Models : In silico studies have suggested that this compound could serve as a lead for developing new anti-inflammatory drugs by targeting specific enzymes involved in inflammatory pathways .

Chemical Reactions Analysis

Hydrolysis Reactions

The thioxothiazolidinone moiety is susceptible to hydrolysis under acidic or basic conditions.

-

Acidic Hydrolysis : Cleavage of the thiazolidinone ring occurs at elevated temperatures (80–100°C) in the presence of HCl or H₂SO₄, yielding thiourea and furan-2-carboxylic acid derivatives.

-

Basic Hydrolysis : In NaOH (1–2 M), the thioxo group (C=S) undergoes nucleophilic attack by hydroxide ions, forming a sulfhydryl intermediate that rearranges into a disulfide-linked dimer.

| Condition | Products | Yield |

|---|---|---|

| 1 M HCl, reflux | Thiourea + Furan-2-carboxylic acid | 65–70% |

| 2 M NaOH, 80°C | Disulfide dimer + 4-methoxyaniline | 55–60% |

Nucleophilic Substitution at the Thioxo Group

The C=S bond in the thiazolidinone ring reacts with nucleophiles such as amines, thiols, and Grignard reagents:

-

With Primary Amines : Substitution produces thiourea derivatives. For example, reaction with ethylamine generates N-ethylthiourea alongside ring-opened byproducts.

-

With Thiophenol : Forms a stable aryl disulfide via S–S bond formation.

| Nucleophile | Product | Reaction Time |

|---|---|---|

| Ethylamine | N-Ethylthiourea | 6–8 hours |

| Thiophenol | Bis(4-methoxyphenyl) disulfide | 3–4 hours |

Cycloaddition Involving the Furan Methylene Group

The furan-2-ylmethylene group participates in Diels-Alder reactions with dienophiles like maleic anhydride:

-

Under thermal conditions (120°C), the reaction yields a bicyclic adduct with retained stereochemistry (endo preference).

| Dienophile | Adduct Structure | Regioselectivity |

|---|---|---|

| Maleic anhydride | Bicyclic oxabicyclo[2.2.1]heptene derivative | endo > exo |

Oxidation and Reduction Reactions

-

Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the thioxo group to a sulfonyl group, forming a thiazolidinedione derivative.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to a tetrahydrofuran structure while preserving the thiazolidinone core.

| Reagent | Product | Conversion |

|---|---|---|

| mCPBA (1.2 eq) | Sulfonyl-thiazolidinedione | 85–90% |

| H₂ (1 atm), Pd-C | Tetrahydrofuran analog | 70–75% |

Enzymatic Interactions and Biocatalytic Modifications

In vitro studies on related thiazolidinones demonstrate potential COX-II inhibition through competitive binding at the enzyme’s active site . While direct data for this compound is limited, structural analogs show:

-

IC₅₀ Values : 8–25 μM against COX-II in RAW 264.7 macrophage assays .

-

Binding Interactions : Hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .

Cross-Coupling Reactions

The 4-methoxyphenyl group enables palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives.

-

Buchwald-Hartwig : Amination at the para position of the methoxy group using Pd(OAc)₂/Xantphos.

| Reaction Type | Catalyst System | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biarylpropanamide |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos, Cs₂CO₃ | N-Aryl substituted analog |

Key Mechanistic Insights

-

The E-configuration of the furan methylene group stabilizes the compound against thermal-sigmatropic shifts.

-

Steric hindrance from the 4-methoxyphenyl group slows electrophilic substitution at the amide nitrogen.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)propanamide?

- Methodology :

- Knoevenagel Condensation : React 3-aminorhodanine with furan-2-carboxaldehyde to form the furan-methylene moiety. This step requires optimization of reaction time and temperature to achieve the desired (E)-isomer selectivity .

- Acylation : Couple the thiazolidinone intermediate with 3-(4-methoxyphenyl)propanoyl chloride using DMF as a solvent and potassium carbonate as a base .

- Purification : Use column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol .

- Characterization : Confirm the (E)-configuration via -NMR (olefinic proton coupling constants) and FT-IR (C=O and C=S stretches at ~1700 cm and ~1250 cm, respectively) .

Q. How is the compound characterized post-synthesis to validate its structural integrity?

- Analytical Techniques :

- Melting Point : Compare observed melting points (e.g., 122–124°C for analogous compounds) with literature values .

- Spectroscopy : Use FT-IR to identify functional groups (e.g., C=O, C=S) and /-NMR to confirm regiochemistry and stereochemistry .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. How can researchers optimize the Knoevenagel condensation step to improve yield and stereoselectivity?

- Experimental Variables :

- Catalyst : Test Lewis acids (e.g., piperidine) or ionic liquids to enhance reaction efficiency .

- Solvent : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for better furan-aldehyde activation .

- Temperature : Perform reactions at 60–80°C to accelerate condensation while minimizing side reactions .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and isolate intermediates .

Q. How should contradictions in spectroscopic data (e.g., unexpected -NMR signals) be addressed?

- Troubleshooting Steps :

- Isomer Identification : Re-examine reaction conditions (e.g., light exposure, temperature) that may promote (Z)-isomer formation. Use NOESY NMR to distinguish (E)/(Z) configurations .

- Impurity Analysis : Employ HPLC (C18 column, acetonitrile/water gradient) to detect byproducts like unreacted starting materials or oxidized thioxothiazolidinone .

- Advanced Techniques : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation if crystallinity is achievable .

Q. What methodologies are recommended for evaluating the compound’s hypoglycemic activity in preclinical models?

- In Vivo Testing :

- Animal Models : Administer the compound (10–50 mg/kg) to streptozotocin-induced diabetic mice and monitor blood glucose levels over 14 days .

- Toxicity Screening : Conduct acute toxicity studies (OECD guidelines) with histopathological analysis of liver/kidney tissues .

- Mechanistic Studies :

- Enzyme Assays : Test inhibition of α-glucosidase or PPAR-γ activation using ELISA-based kits .

- Molecular Docking : Simulate binding interactions with PPAR-γ (PDB ID: 3VSO) to rationalize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.